Myristoylcholine bromide

Descripción

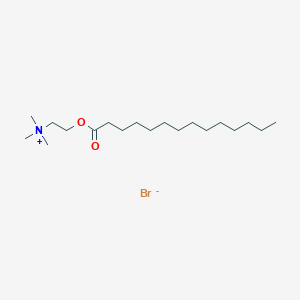

Myristoylcholine bromide is a quaternary ammonium compound characterized by a myristoyl (C14) fatty acid chain linked to a choline group, with a bromide counterion. Its structure imparts both lipophilic (due to the myristoyl chain) and hydrophilic (due to the choline and bromide) properties, making it suitable for applications in drug delivery systems. Notably, it exhibits antibacterial properties and biodegradability, which are advantageous in biomedical formulations .

Propiedades

Número CAS |

108418-28-6 |

|---|---|

Fórmula molecular |

C19H40BrNO2 |

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

trimethyl(2-tetradecanoyloxyethyl)azanium;bromide |

InChI |

InChI=1S/C19H40NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

GYVAQLUBQVAKEI-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |

Sinónimos |

Myristylpicoline |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by Cholinesterases

Myristoylcholine bromide undergoes hydrolysis in the presence of cholinesterases (e.g., butyrylcholinesterase), producing myristic acid and choline . This reaction is central to its enzyme-responsive behavior in aqueous systems:

Key findings :

-

Hydrolysis occurs at 25–37°C and pH 7.2 , with optimal enzyme activity .

-

The reaction disrupts electrostatic interactions in surfactant systems, triggering phase transitions (e.g., from aqueous two-phase systems to homogeneous solutions) .

Aqueous Two-Phase System (ASTP) Formation

Myristoylcholine bromide forms ASTP when mixed with anionic surfactants (e.g., sodium laurate, sodium dodecyl sulfate) due to electrostatic interactions. These systems exhibit lamellar structures in the surfactant-rich phase and vesicles in the dilute phase .

Table 1: Phase Behavior of Myristoylcholine Bromide/Anionic Surfactant Systems

| Component | Mixing Ratio (mol%) | Critical Concentration (mM) | Phase Structure |

|---|---|---|---|

| Myristoylcholine bromide | 40% | 12 mM | Lamellar (upper phase) |

| Sodium laurate | 60% | 12 mM | Vesicles (lower phase) |

Mechanism :

-

Electrostatic attraction between the cationic myristoylcholine and anionic surfactants drives phase separation.

-

Enzyme-triggered hydrolysis of myristoylcholine bromide destabilizes ASTP, reverting to a single phase .

Nucleic Acid Binding via Electrostatic Interactions

Myristoylcholine bromide facilitates nucleic acid capture in the presence of salts (e.g., LiCl, NaCl) and mineral matrices (e.g., silica) . Binding efficiency depends on:

-

Surfactant concentration : Optimal at 0.05–1.0% (w/v) .

-

Salt type and concentration :

Table 2: Binding Mixture Compositions for Nucleic Acid Capture

| Application | Myristoylcholine Bromide (%) | Salt (M) | Nucleic Acid Type |

|---|---|---|---|

| Plasmid DNA | 0.5–5% | 0.05–1.0 LiCl | Circular DNA |

| Genomic DNA | 1–10% | 0.5–1.0 NaCl | High-molecular-weight DNA |

Mechanism :

-

Cationic surfactant coats nucleic acids via electrostatic interactions , enabling binding to negatively charged mineral matrices .

Reactivity with Organic Compounds

Myristoylcholine bromide participates in quaternary ammonium reactions , including:

-

Displacement reactions : Bromide ion exchange with other anions (e.g., Cl⁻, I⁻) in aqueous solutions .

-

Micelle formation : Self-assembles into worm-like micelles when mixed with anionic surfactants (e.g., sodium laurate), enhancing solution viscosity .

Environmental and Stability Considerations

Comparación Con Compuestos Similares

Quaternary Ammonium Salts

Myristoylcholine Bromide vs. Methyltrioctylammonium Bromide

- Structure : Myristoylcholine bromide has a C14 chain, while methyltrioctylammonium bromide features three octyl chains attached to a central nitrogen atom.

- Applications : Myristoylcholine bromide is used in temperature-induced gelling systems for localized drug delivery . Methyltrioctylammonium bromide, with its bulky hydrophobic chains, is employed in phase-transfer catalysis and ionic liquid applications .

- Biodegradability : Myristoylcholine bromide’s biodegradability reduces environmental persistence, unlike many synthetic quaternary ammonium salts .

Myristoylcholine Bromide vs. Acetylthiocholine Bromide

- Function : Acetylthiocholine bromide serves as a substrate for acetylcholinesterase in enzymatic assays , whereas myristoylcholine bromide is utilized for its surfactant-like properties in drug formulations .

- Toxicity : Acetylthiocholine bromide is associated with moderate irritancy (risk code: R36/37/38), while myristoylcholine bromide’s toxicity profile remains less documented but is presumed safer due to biodegradability .

Inorganic Bromides

Myristoylcholine Bromide vs. Lithium Bromide

- Physical Properties : Lithium bromide (LiBr) is highly water-soluble (used in absorption chillers) and exhibits well-defined spectral properties . Myristoylcholine bromide’s organic structure confers lower aqueous solubility but enhanced lipid membrane interaction .

- Applications : LiBr is industrial (e.g., air conditioning), while myristoylcholine bromide is biomedical (e.g., periodontal anesthesia) .

Myristoylcholine Bromide vs. Magnesium Bromide

- Solubility: Magnesium bromide (MgBr₂) shows high solubility in water (125.4 g/100g at 100°C) and ethanol , whereas myristoylcholine bromide’s solubility is modulated by its amphiphilic structure .

- Thermal Stability : MgBr₂ has a melting point of 711°C , far exceeding the thermal tolerance of organic salts like myristoylcholine bromide.

Neuromuscular Blocking Agents

Myristoylcholine Bromide vs. Rocuronium/Vecuronium Bromide

- Mechanism: Rocuronium and vecuronium bromide are non-depolarizing neuromuscular blockers targeting nicotinic acetylcholine receptors . Myristoylcholine bromide lacks neuromuscular activity but enhances drug delivery in gels .

- Clinical Use : Rocuronium achieves rapid intubation (84% success at 60 seconds) , while myristoylcholine bromide’s clinical relevance is restricted to preclinical formulations .

Toxicological Comparison with Methyl Bromide

- Toxicity : Methyl bromide (CH₃Br) is a potent neurotoxin causing delayed CNS effects (e.g., seizures, respiratory failure) . Myristoylcholine bromide’s biodegradability and lack of volatile organic structure suggest a safer profile, though comprehensive toxicological data are lacking .

- Applications : Methyl bromide is a pesticide , contrasting with myristoylcholine bromide’s biomedical focus.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Myristoylcholine bromide in academic research?

Answer:

- Synthesis Protocol :

- Precursor Preparation : Combine myristic acid with choline bromide in a molar ratio of 1:1.2 under anhydrous conditions.

- Reaction Conditions : Use a solvent like dichloromethane with catalytic triethylamine, refluxing at 40°C for 6–8 hours .

- Purification : Isolate the product via vacuum filtration, followed by recrystallization in ethanol to remove unreacted precursors.

- Characterization Techniques :

- NMR Spectroscopy : Confirm molecular structure (e.g., ¹H NMR: δ 3.2–3.5 ppm for choline methyl groups; δ 1.2–1.4 ppm for myristoyl chain) .

- Elemental Analysis : Verify purity (>98%) by matching experimental C, H, N, Br values to theoretical calculations.

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352.2) .

Q. Table 1: Key Characterization Parameters

| Technique | Target Data | Acceptable Tolerance |

|---|---|---|

| ¹H NMR | Integration ratios of peaks | ±2% |

| Elemental Analysis | %C, %H, %N, %Br deviation | ≤0.3% |

| ESI-MS | Molecular ion peak accuracy | ±0.1 m/z |

Q. How can researchers quantify bromide ion release from Myristoylcholine bromide in aqueous solutions?

Answer:

- Ion-Selective Electrode (ISE) : Calibrate with standard Br⁻ solutions (0.1–10 mM). Measure sample potential and interpolate using the Nernst equation .

- Ion Chromatography : Use a Dionex ICS-5000 system with an AS11-HC column. Elute with KOH gradient (1–40 mM) and detect via conductivity .

- Titration : Argentometric titration with AgNO₃ and potassium chromate indicator (detection limit: 0.1 mg/L) .

Q. Key Considerations :

Q. What experimental designs are recommended for assessing Myristoylcholine bromide’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing :

- Analytical Endpoints :

Advanced Research Questions

Q. How can researchers investigate Myristoylcholine bromide’s interaction with lipid bilayers or biological membranes?

Answer:

- Model Systems :

- Advanced Techniques :

Q. How should researchers address contradictions in bromide quantification data across studies?

Answer:

- Root-Cause Analysis :

- Resolution Workflow :

Q. Table 2: Common Data Discrepancy Sources

| Source | Impact on Br⁻ Data | Mitigation Strategy |

|---|---|---|

| Column selectivity | Co-elution of Cl⁻/Br⁻ | Use high-resolution IC columns |

| Electrode drift | ±5% error over 8 hours | Frequent recalibration |

| Hydrolysis conditions | Overestimation of free Br⁻ | Stabilize pH at 7.0–7.4 |

Q. What novel methodologies are emerging for studying Myristoylcholine bromide’s pharmacological applications?

Answer:

- Targeted Drug Delivery :

- Advanced Imaging :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.